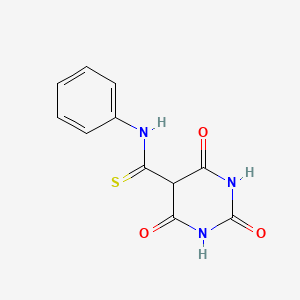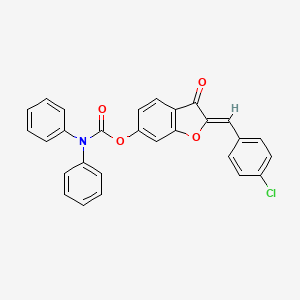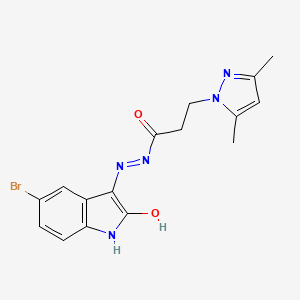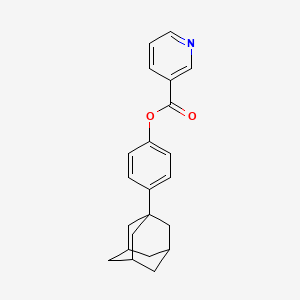![molecular formula C10H17NO B12211536 (2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride](/img/structure/B12211536.png)
(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride is a chemical compound with a unique structure that includes a dimethylamino group and a methylene group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride typically involves the reaction of 4-methylcyclohexanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows: [ \text{4-methylcyclohexanone} + \text{dimethylamine} \rightarrow \text{(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclohexanone derivatives.
Scientific Research Applications
(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A colorless, flammable liquid with similar structural features.
Methyldiethanolamine: A compound with a similar dimethylamino group but different overall structure.
Uniqueness
(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its distinct structure allows for a range of chemical reactions and interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H17NO/c1-8-4-5-10(12)9(6-8)7-11(2)3/h7-8H,4-6H2,1-3H3/b9-7+ |
InChI Key |
IGJYUSLWISTZLQ-VQHVLOKHSA-N |
Isomeric SMILES |
CC1CCC(=O)/C(=C/N(C)C)/C1 |
Canonical SMILES |
CC1CCC(=O)C(=CN(C)C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-chlorophenyl)-3-[4-(4-chlorophenyl)-2-methylquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12211458.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B12211482.png)
![N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B12211484.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12211485.png)
![N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12211489.png)

![3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyr imidine](/img/structure/B12211497.png)
![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B12211502.png)


![4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12211528.png)
![Methylethyl 2-(2-{[4-(tert-butyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate](/img/structure/B12211531.png)
![2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol](/img/structure/B12211538.png)
